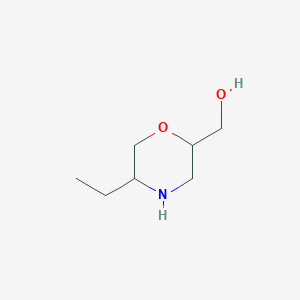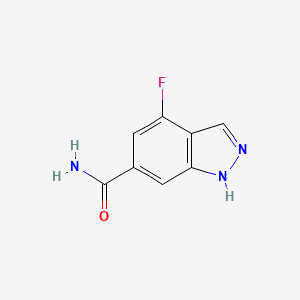
4-Fluoro-1H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 4-position and a carboxamide group at the 6-position of the indazole ring enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-6-carboxamide typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The carboxamide group can be introduced through subsequent reactions involving amide formation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization and functionalization processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4-Fluoro-1H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Fluoro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxamide group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit specific kinases or interact with DNA to exert its biological effects .
Comparaison Avec Des Composés Similaires
1H-indazole: The parent compound without the fluorine and carboxamide substitutions.
2H-indazole: A tautomeric form of indazole with different chemical properties.
4-Bromo-1H-indazole: A similar compound with a bromine atom instead of fluorine at the 4-position.
Uniqueness: 4-Fluoro-1H-indazole-6-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which enhance its chemical stability, reactivity, and biological activity compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C8H6FN3O |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
4-fluoro-1H-indazole-6-carboxamide |
InChI |
InChI=1S/C8H6FN3O/c9-6-1-4(8(10)13)2-7-5(6)3-11-12-7/h1-3H,(H2,10,13)(H,11,12) |
Clé InChI |
IJAVFNKIPSTXAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NN=C2)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


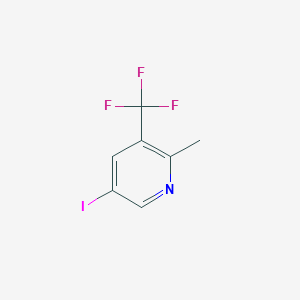
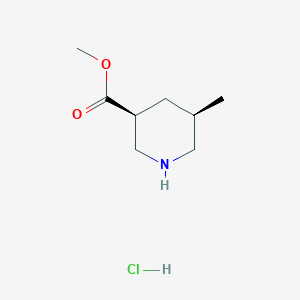
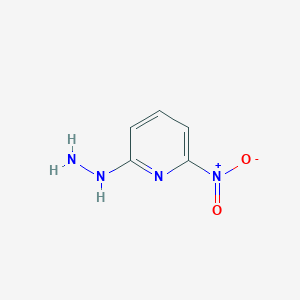
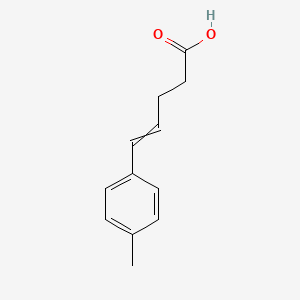
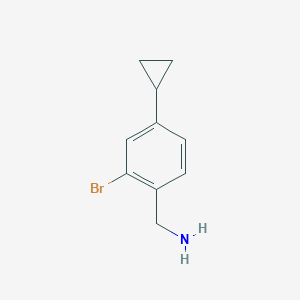
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
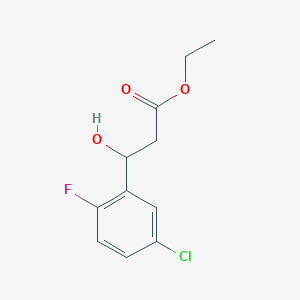
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)
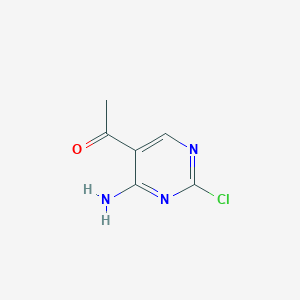
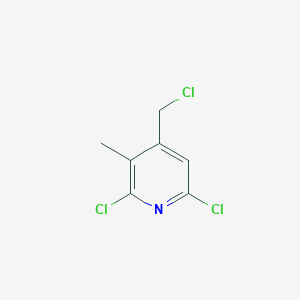
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)

![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
